3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H16N4O4S2 and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Anticancer Potential : A study synthesized and evaluated the anticancer activity of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against four cancer cell lines. The compounds showed moderate to excellent anticancer activities, with some derivatives demonstrating higher activities than the reference drug, etoposide (Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Cancer Agents : Another study synthesized novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides. These compounds were evaluated for their anti-inflammatory and anti-cancer properties, showing potential as therapeutic agents (Gangapuram & Redda, 2009).
Antimicrobial Activities : A series of biologically active compounds, including sulfonamide derivatives, were synthesized and demonstrated significant activities against bacterial and fungal strains. These findings highlight the potential of these compounds in treating microbial infections (Babu et al., 2012).
Carbonic Anhydrase Inhibitors : Research on aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII revealed that these compounds exhibit nanomolar inhibitory concentrations. This suggests their potential application in disorders related to carbonic anhydrase activity (Supuran et al., 2013).
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-13-7-9-16(10-8-13)30(26,27)24-15-5-2-4-14(12-15)18(25)21-20-23-22-19(28-20)17-6-3-11-29-17/h2-12,24H,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYATCGLMRRQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.